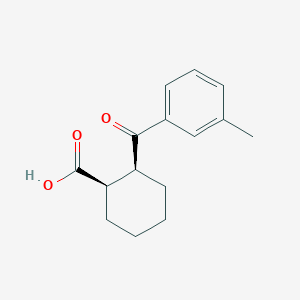

cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound characterized by a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: The synthesis of cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can begin with a Friedel-Crafts acylation reaction. This involves reacting 3-methylbenzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Hydrolysis: The resulting product from the Friedel-Crafts acylation is then subjected to hydrolysis to convert the acyl group into a carboxylic acid. This can be achieved using aqueous acid or base under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Carboxylic Acid Group Reactions

The carboxylic acid functionality is central to the reactivity of this compound. Key transformations include:

1.1. Esterification

Esterification with alcohols (e.g., methanol, ethanol) under acidic or basic conditions converts the carboxylic acid into esters. For example:

This reaction is well-documented for structurally similar cycloalkane carboxylic acids .

1.2. Acid Chloride Formation

Reagents like thionyl chloride (SOCl₂) or diphosgene (OCCCl₂) can convert the carboxylic acid to an acid chloride, enabling further nucleophilic acyl substitutions .

1.3. Amidation

Using carbodiimides (e.g., DCC) and amines, the carboxylic acid can form amides. This method is critical in peptide synthesis .

Benzoyl Group Functionalization

The 3-methylbenzoyl substituent introduces additional reactivity:

2.2. Oxidation of the Methyl Group

The methyl group (CH₃) can be oxidized to a ketone (CO) using strong oxidizing agents (e.g., KMnO₄, CrO₃). This reaction is common for alkyl-substituted aromatic rings.

Cyclohexane Ring Modifications

The cyclohexane framework allows for:

3.1. Transannular C–H Functionalization

As demonstrated in analogous cycloalkane carboxylic acids, transannular γ-methylene C–H activation can occur under specific catalytic conditions (e.g., transition metal catalysts). This enables direct arylation or alkylation at remote positions .

3.2. Ring-Opening Reactions

Under extreme conditions (e.g., high-temperature hydrolysis), the cyclohexane ring may undergo cleavage, though this is less likely compared to smaller rings like cyclopropane.

Decarboxylation Reactions

Decarboxylative halogenation (e.g., Hunsdiecker–Borodin reaction) is a plausible pathway if the compound undergoes halide formation via loss of CO₂. This reaction typically requires halogens (Cl₂, Br₂) and silver salts .

Reduction of the Carbonyl Group

The benzoyl carbonyl (C=O) can be reduced to an alcohol (CH(OH)) using LiAlH₄ or NaBH₄, though steric effects from the cyclohexane ring may reduce reactivity.

Table 1: Common Reactions of cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Aplicaciones Científicas De Investigación

Overview

Cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula and a molecular weight of approximately 246.31 g/mol. It features a cyclohexane ring substituted with a carboxylic acid group and a 3-methylbenzoyl moiety, which contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

This compound has garnered interest for its potential biological activities:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects against various bacterial strains.

- Anti-inflammatory Properties : Compounds with structural similarities have shown anti-inflammatory effects, indicating potential therapeutic uses in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique stereochemical properties allow for selective reactions that can lead to the formation of various derivatives:

- Synthesis of Derivatives : The presence of both a benzoyl and carboxylic acid group provides multiple sites for chemical modification, making it suitable for synthesizing novel compounds with enhanced biological activity.

- Chiral Synthesis : As a chiral compound, it can be used to produce other chiral molecules through asymmetric synthesis techniques.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various analogs of cyclohexane carboxylic acids and evaluated their biological activity against cancer cell lines. Results indicated that modifications to the benzoyl group significantly affected cytotoxicity and selectivity towards cancer cells, highlighting the importance of structural variations in enhancing therapeutic efficacy.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays revealed that derivatives of cyclohexane carboxylic acids can act as inhibitors for enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. This suggests potential therapeutic applications for this compound in oncology.

Mecanismo De Acción

The mechanism by which cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the methyl group on the benzoyl ring is susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, the carboxylic acid group is reduced to an alcohol through the transfer of hydride ions.

Comparación Con Compuestos Similares

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Differing in the spatial arrangement of substituents on the cyclohexane ring.

2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacking the cis configuration, which affects its reactivity and physical properties.

Uniqueness:

- The cis configuration of cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

Cis-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by its unique cyclohexane structure with a carboxylic acid group and a 3-methylbenzoyl substituent. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.31 g/mol

The compound's structural attributes contribute to its chiral nature, allowing it to exist in various stereoisomeric forms, which can significantly impact its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against a range of bacterial strains, demonstrating potential as a therapeutic agent in treating infections.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within biological systems, influencing enzyme activity or receptor modulation. This interaction is crucial for understanding how the compound exerts its effects at the cellular level.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Inflammation Models : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting a potential role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cis-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | Similar cyclohexane structure | Different position of methyl group |

| Cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid | Similar cyclohexane structure | Different stereochemistry |

| 4-Methylbenzoic acid | Aromatic ring with carboxylic acid | Lacks cyclohexane moiety |

This table illustrates the structural similarities and differences among related compounds, highlighting how these variations might influence their biological properties.

Synthesis and Derivatives

This compound can be synthesized through various methods, allowing for the creation of derivatives that may exhibit enhanced biological activities. The ability to modify this compound is crucial for drug development and optimizing therapeutic efficacy.

Propiedades

IUPAC Name |

(1R,2S)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIEUMRWFFUAB-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641345 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-60-4 | |

| Record name | (1R,2S)-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.